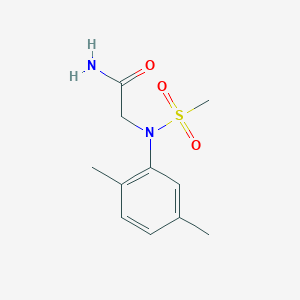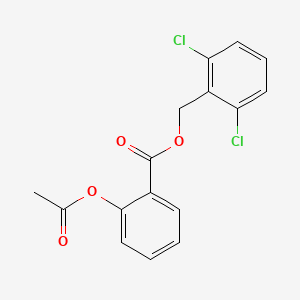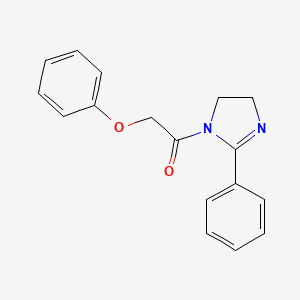
1-(phenoxyacetyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(phenoxyacetyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as PDHI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDHI is a heterocyclic organic compound with a molecular formula of C16H16N2O2 and a molecular weight of 268.31 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(phenoxyacetyl)-2-phenyl-4,5-dihydro-1H-imidazole is not completely understood. However, it has been proposed that this compound exerts its effects through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory cytokines. In addition, this compound has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in cells. In addition, this compound has been found to inhibit the expression of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(phenoxyacetyl)-2-phenyl-4,5-dihydro-1H-imidazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively non-toxic and has low side effects. However, this compound has some limitations for lab experiments. It has limited solubility in water and may require the use of organic solvents for experiments. In addition, this compound may be metabolized differently in different animal models, which may affect the interpretation of results.
Direcciones Futuras
1-(phenoxyacetyl)-2-phenyl-4,5-dihydro-1H-imidazole has shown promise for various applications in the fields of medicine, pharmacology, and biochemistry. Future research should focus on further elucidating the mechanism of action of this compound, exploring its potential applications in different disease models, and optimizing its synthesis method to increase yield and purity. In addition, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in different animal models. Finally, the development of this compound derivatives with improved properties may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
1-(phenoxyacetyl)-2-phenyl-4,5-dihydro-1H-imidazole can be synthesized through a multistep reaction involving 2-phenyl-1,3-dioxolane-4-carboxylic acid, phenol, and ammonium acetate. The reaction involves the formation of an imidazole ring through a cyclization reaction. The synthesis method of this compound has been optimized over the years to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(phenoxyacetyl)-2-phenyl-4,5-dihydro-1H-imidazole has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
2-phenoxy-1-(2-phenyl-4,5-dihydroimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16(13-21-15-9-5-2-6-10-15)19-12-11-18-17(19)14-7-3-1-4-8-14/h1-10H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKANUKCAUHHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

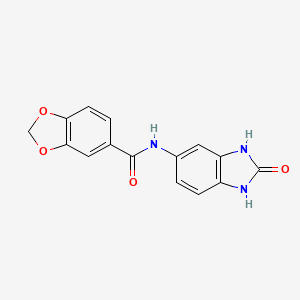
![4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5717165.png)
![N-[2-(2-{[5-methyl-2-(methylthio)-3-thienyl]methylene}hydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5717171.png)
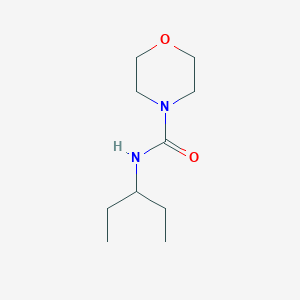
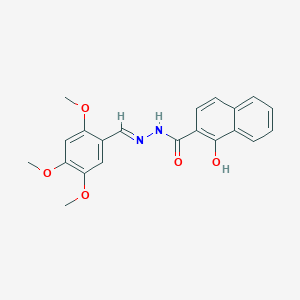
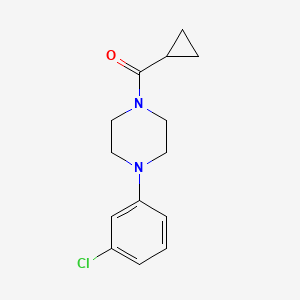
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B5717210.png)
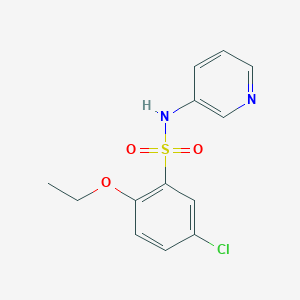
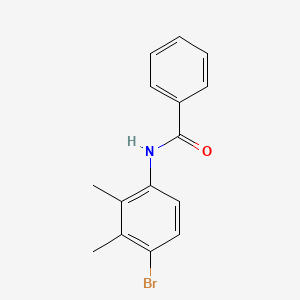
![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)
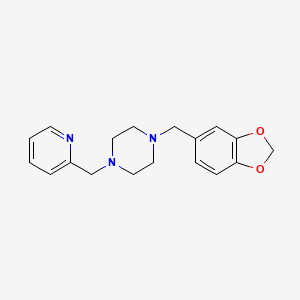
![methyl 4-methyl-2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5717246.png)
